molecular formula C16H23N3O3S B2963890 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone CAS No. 2034287-31-3

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone

Cat. No.: B2963890
CAS No.: 2034287-31-3
M. Wt: 337.44
InChI Key: VBBZLZOMEIZLMG-UHFFFAOYSA-N
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Description

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone is a complex organic molecule featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiopyran, piperazine, and pyridine moieties suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic conditions.

    Oxidation to Form the Dioxide: The thiopyran ring is then oxidized to introduce the 1,1-dioxide functionality, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiopyran intermediate with a 6-methylpyridin-3-yl methanone derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, potentially forming sulfone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound might be explored for its therapeutic potential. The presence of the piperazine and pyridine rings suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine ring can bind to metal ions, potentially affecting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
  • (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1H-indol-3-yl)methanone

Uniqueness

The uniqueness of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 6-methylpyridin-3-yl group, in particular, could influence its binding affinity and specificity towards biological targets.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-13-2-3-14(12-17-13)16(20)19-8-6-18(7-9-19)15-4-10-23(21,22)11-5-15/h2-3,12,15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBZLZOMEIZLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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